molecular formula C18H12N6O7 B5866025 3,5-dinitro-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}benzohydrazide

3,5-dinitro-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}benzohydrazide

Cat. No. B5866025
M. Wt: 424.3 g/mol
InChI Key: OEIVOWNQDBFXRP-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dinitro-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}benzohydrazide, also known as DNP, is a chemical compound that has been widely used in scientific research. DNP is a yellow crystalline solid that is soluble in organic solvents, and it is known to have a number of biochemical and physiological effects.

Mechanism of Action

3,5-dinitro-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}benzohydrazide is known to interact with enzymes and proteins through the formation of covalent bonds with amino acid residues, such as cysteine and lysine. This compound is also known to undergo a redox reaction, which results in the formation of reactive oxygen species (ROS). The ROS can cause oxidative damage to cells and tissues, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of proteases and kinases, which are important enzymes involved in various cellular processes. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to cause oxidative stress and inflammation in cells and tissues.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-dinitro-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}benzohydrazide in lab experiments is its high reactivity towards proteins and enzymes, which allows for the specific labeling and detection of these biomolecules. Another advantage is its fluorescent properties, which allow for the imaging of cells and tissues. However, one limitation of using this compound is its potential toxicity, which can affect the results of experiments.

Future Directions

There are several future directions for the use of 3,5-dinitro-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}benzohydrazide in scientific research. One direction is the development of new synthetic methods for this compound, which can improve its purity and yield. Another direction is the design of new this compound derivatives with improved properties, such as increased reactivity or reduced toxicity. Finally, this compound can be used in the development of new diagnostic and therapeutic agents for various diseases, such as cancer and Alzheimer's disease.

Synthesis Methods

The synthesis of 3,5-dinitro-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}benzohydrazide involves the reaction of 2,4-dinitrophenylhydrazine with 1-(4-nitrophenyl)-2-pyrrolidin-1-yl-ethanone. The reaction is carried out in the presence of an acid catalyst, such as acetic acid. The product, this compound, is obtained as a yellow crystalline solid, which is then purified by recrystallization.

Scientific Research Applications

3,5-dinitro-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}benzohydrazide has been widely used in scientific research as a probe for studying the mechanism of action of various enzymes, such as proteases and kinases. This compound is also used as a fluorescent probe for imaging cells and tissues. In addition, this compound has been used as a model compound for studying the toxicity of nitroaromatic compounds.

properties

IUPAC Name

3,5-dinitro-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6O7/c25-18(12-8-16(23(28)29)10-17(9-12)24(30)31)20-19-11-15-2-1-7-21(15)13-3-5-14(6-4-13)22(26)27/h1-11H,(H,20,25)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIVOWNQDBFXRP-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=C1)/C=N/NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.